1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is an organic compound that features a bromine and nitro group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-nitroaniline followed by coupling with piperidine and subsequent carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The piperidine ring can be oxidized to form different derivatives. Common reagents used in these reactions include sodium borohydride, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of brominated and nitro-substituted compounds with biological systems.
Industrial Applications: The compound is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol: This compound has a hydroxyl group instead of a carboxylic acid group, which affects its reactivity and applications.
2-(2-Bromo-4-nitrophenyl)acetic acid: This compound has an acetic acid group instead of a piperidine ring, leading to different chemical properties and uses
Properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4/c13-10-7-9(15(18)19)1-2-11(10)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLLNZBCNFTDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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